
4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a fluorobenzyl group, and a pyrrolidinyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the fluorobenzyl and pyrrolidinyl groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring, fluorobenzyl group, and pyrrolidinyl group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrimidine ring, fluorobenzyl group, and pyrrolidinyl group could each participate in different types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Antitumor Activities
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
A study describes the synthesis of compounds starting with 6-Fluorobenzo[b]pyran-4-one, leading to various derivatives with anticancer activity against lung, breast, and CNS cancer cells. These compounds were synthesized through a series of reactions, resulting in pyrazole and pyrimidine thione derivatives with significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Synthesis and Antitumor Activity of Pyrimidine Derivatives
Synthesis and Antitumor Activities of Novel Pyrimidine Derivatives
This research presents the synthesis of new pyrimidine derivatives of ascorbic acid with significant antitumor activities against murine leukemia, mammary carcinoma, and human T-lymphocyte cells. Among these, a compound containing a 5-fluoro-substituted uracil ring showed the most notable antitumor activities, demonstrating the potential of fluoro-substituted pyrimidine derivatives in cancer treatment (Raić-Malić et al., 2000).
Molecular Structure and Binding Studies
Cation Tautomerism in Pyrimidines
This paper investigates the molecular structure, tautomerism, and hydrogen bonding of pyrimidine derivatives, highlighting their importance in biology and medicine. The study provides insights into the targeted drug action of pharmaceuticals containing pyrimidine functionality, which is crucial for understanding molecular recognition processes (Rajam et al., 2017).
Fluorescence and Sensing Applications
Reaction-Based Fluorescent Probe for Selective Discrimination
This research describes the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. By utilizing a design that integrates a fluorophore with a strongly electron-withdrawing group, this study demonstrates the application of pyrimidine derivatives in sensitive and selective detection techniques, important in environmental and biological sciences (Wang et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c16-13-6-2-1-5-12(13)10-20-15-9-14(17-11-18-15)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVNQFCLSXUZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)
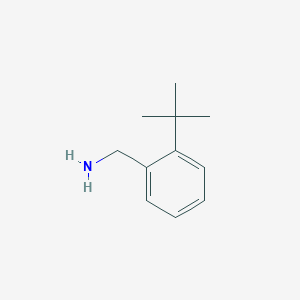

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)

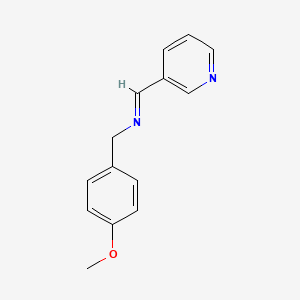
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2770269.png)
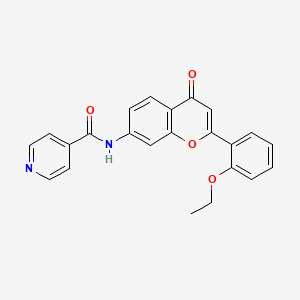
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)
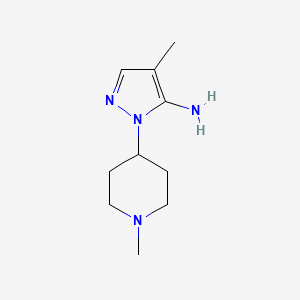
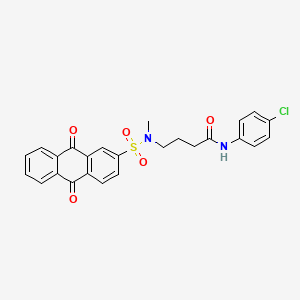
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
